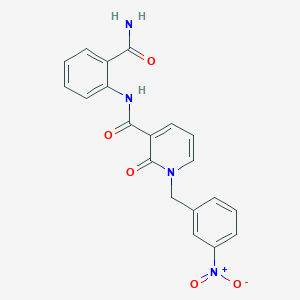

N-(2-氨基甲酰苯基)-1-(3-硝基苄基)-2-氧代-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

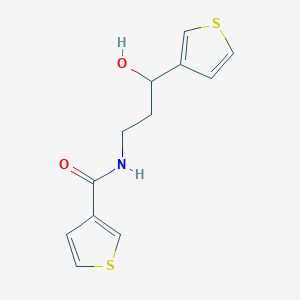

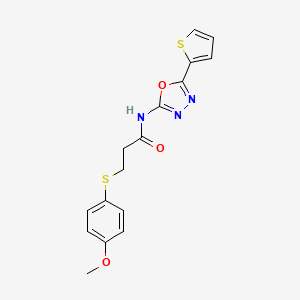

The compound N-(2-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a derivative of the dihydropyridine class, which is known for its diverse biological activities. The structure of dihydropyridine derivatives typically includes a 1,4-dihydropyridine ring, which can be modified to produce compounds with various pharmacological properties.

Synthesis Analysis

The synthesis of related dihydropyridine derivatives involves the formation of the 1,4-dihydropyridine ring, which can be achieved through different synthetic routes. For instance, the synthesis of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, a related compound, was achieved by slow evaporation of a solution in acetone, suggesting a possible synthetic route for the title compound as well .

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by the presence of a 1,4-dihydropyridine ring. In the case of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, the crystal structure is stabilized by hydrogen bonds forming infinite chains along a specific axis . This implies that similar hydrogen bonding patterns could be present in the title compound, contributing to its stability and potential biological activity.

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical reactions, including interactions with biological targets. For example, a series of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives were synthesized and shown to interact with fibroblast growth factor 1 (FGF1), a protein involved in cancer progression . This suggests that the title compound may also engage in specific chemical reactions with biological molecules, which could be explored for therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The presence of functional groups such as nitro, carbamoyl, and carboxamide can affect properties like solubility, melting point, and reactivity. While the specific properties of the title compound are not detailed in the provided papers, the structural analysis of related compounds provides insights into the potential properties of the title compound. For instance, the crystal structure analysis of a novel carbacylamidophosphate shows that molecular disorder can be caused by the rotation of substituent groups, which could also be relevant for the physical properties of the title compound .

科学研究应用

光敏保护基团

基于硝基苄基的化合物已被公认为在合成化学中作为光敏保护基团的潜力。此应用在光敏材料的开发中特别有价值,其中受控的光照可以触发特定的化学反应。硝基苄基和类似基团在合成化学中的用途表明 N-(2-氨基甲酰苯基)-1-(3-硝基苄基)-2-氧代-1,2-二氢吡啶-3-甲酰胺 在新型材料和化学工艺开发中的应用前景广阔 (Amit, Zehavi, & Patchornik, 1974)。

高级氧化工艺

高级氧化工艺 (AOP) 是一组用于水处理的技术,旨在分解顽固性化合物。硝基芳香族化合物参与 AOP,无论是作为降解目标还是作为降解过程的一部分,这表明可以研究包括所讨论化合物在内的类似化合物在环境修复技术中的行为和转化 (Qutob et al., 2022)。

酶催化还原

对致癌硝基芳香族化合物的酶催化还原的研究,包括它们的活化和与 DNA 的相互作用,指出了这些化合物的生物学意义。了解特定酶如何激活硝基芳香族化合物并形成共价 DNA 加合物可以深入了解类似化合物的致癌潜力,包括它们在分子水平上的作用机制 (Stiborová et al., 2014)。

抗氧化活性的分析方法

探索测定抗氧化活性的分析方法揭示了如何分析和理解具有潜在抗氧化特性的化合物的更广泛背景。这一研究领域可能为研究 N-(2-氨基甲酰苯基)-1-(3-硝基苄基)-2-氧代-1,2-二氢吡啶-3-甲酰胺 的抗氧化能力提供途径,评估其在药理学或材料科学中的潜在益处 (Munteanu & Apetrei, 2021)。

食品中的亚硝基化合物

食品中亚硝基化合物的出现,特别是那些由真菌污染引起的,强调了了解硝基芳香族化合物的形成、存在和健康影响的重要性。此研究领域对于评估食品的安全性及法规标准至关重要,可能涵盖 N-(2-氨基甲酰苯基)-1-(3-硝基苄基)-2-氧代-1,2-二氢吡啶-3-甲酰胺 等化合物 (Li, Ji, & Cheng, 1986)。

属性

IUPAC Name |

N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O5/c21-18(25)15-7-1-2-9-17(15)22-19(26)16-8-4-10-23(20(16)27)12-13-5-3-6-14(11-13)24(28)29/h1-11H,12H2,(H2,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXJAAGFFUDITD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide](/img/structure/B2550212.png)

![5-[2-(2,2-Difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2550214.png)

![N-(2-cyanophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2550215.png)

![2-({[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2550220.png)

![Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate](/img/structure/B2550223.png)